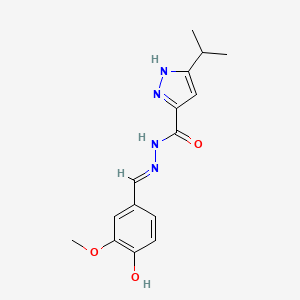
(E)-N'-(4-羟基-3-甲氧基苄叉基)-3-异丙基-1H-吡唑-5-羧酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and a benzylidene group, which is a benzene ring attached to a carbon-nitrogen double bond.
科学研究应用
Chemistry
In chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicinal chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Benzylidene Group: The next step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with the pyrazole derivative. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the benzylidene group.
Final Assembly: The final step involves the coupling of the benzylidene derivative with 3-isopropyl-1H-pyrazole-5-carbohydrazide under mild conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene ring can be oxidized to form a quinone derivative.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The pyrazole core can also interact with various biological pathways, modulating their function.
相似化合物的比较
Similar Compounds
(E)-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure but lacks the isopropyl group on the pyrazole ring.
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole
属性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)11-7-12(18-17-11)15(21)19-16-8-10-4-5-13(20)14(6-10)22-3/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUMWYKOSBFTL-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














